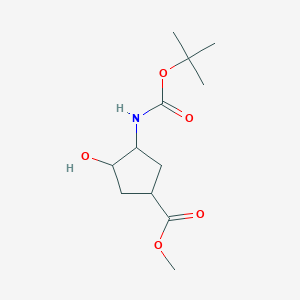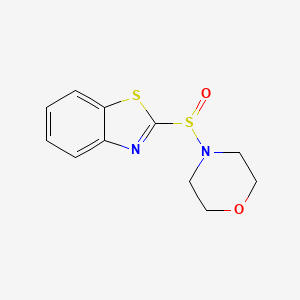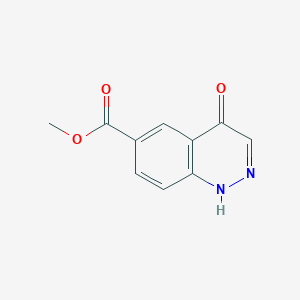![molecular formula C16H24N6O4 B8679782 1,3-Diisopropyl-1-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetyl]-urea](/img/structure/B8679782.png)
1,3-Diisopropyl-1-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetyl]-urea
Overview
Description
THX-B is a potent and non-peptidic antagonist of the neurotrophin receptor p75 (p75NTR). This compound has shown significant potential in the research of diabetic kidney disease, neurodegenerative disorders, and inflammatory diseases . THX-B is known for its ability to inhibit the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and reduce cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THX-B involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of THX-B is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is then subjected to quality control tests to confirm its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
THX-B undergoes several types of chemical reactions, including:
Oxidation: THX-B can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: THX-B can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in the reactions involving THX-B include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of THX-B include its oxidized and reduced derivatives, as well as substituted compounds. These products are often studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
THX-B has a wide range of scientific research applications, including:
Chemistry: THX-B is used as a model compound in various chemical studies to understand its reactivity and interaction with other molecules.
Biology: The compound is used in biological research to study its effects on cell proliferation, differentiation, and apoptosis.
Medicine: THX-B has shown potential in the treatment of diabetic kidney disease, neurodegenerative disorders, and inflammatory diseases. .
Industry: THX-B is used in the development of new drugs and therapeutic agents.
Mechanism of Action
THX-B exerts its effects by antagonizing the neurotrophin receptor p75 (p75NTR). This receptor is involved in various cellular processes, including cell survival, apoptosis, and inflammation. By inhibiting the activation of p75NTR, THX-B can reduce cell proliferation, induce apoptosis, and decrease inflammation . The compound also inhibits the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are involved in cell signaling pathways .
Comparison with Similar Compounds
THX-B is unique in its ability to antagonize the neurotrophin receptor p75 without being a peptide. Similar compounds include other p75NTR antagonists, such as:
LM11A-31: Another non-peptidic p75NTR antagonist used in the research of neurodegenerative diseases.
TAT-Pep5: A peptide-based p75NTR antagonist used in various biological studies.
C29: A small molecule p75NTR antagonist with potential therapeutic applications
THX-B stands out due to its non-peptidic nature, making it more stable and easier to synthesize compared to peptide-based antagonists .
Properties
Molecular Formula |
C16H24N6O4 |
|---|---|
Molecular Weight |
364.40 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-propan-2-yl-N-(propan-2-ylcarbamoyl)acetamide |
InChI |
InChI=1S/C16H24N6O4/c1-9(2)18-15(25)22(10(3)4)11(23)7-21-8-17-13-12(21)14(24)20(6)16(26)19(13)5/h8-10H,7H2,1-6H3,(H,18,25) |
InChI Key |
NDUQXXCBPZEHEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N(C(C)C)C(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Chloromethoxy)methyl]adamantane](/img/structure/B8679709.png)

![Benzoyl chloride, 2-chloro-4-[(5-fluoro-2-methylbenzoyl)amino]-](/img/structure/B8679723.png)








![(3S)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8679803.png)

